![molecular formula C20H18ClN3O2S B2486853 2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-60-8](/img/structure/B2486853.png)
2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives are of significant interest in medicinal chemistry due to their versatile pharmacological activities. The synthesis of such compounds involves various strategies, including the reaction of acetoacetamidopyridines with specific reagents, leading to novel compounds with potential bioactive properties.
Synthesis Analysis
The synthesis of dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives often involves multi-step reactions, starting from simple pyridine and pyrimidine precursors. For example, the reaction of 2-acetoacetamidopyridines with phosgene can lead to 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (Yale & Spitzmiller, 1977). These steps are crucial for introducing various functional groups that define the chemical and physical properties of the final compounds.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using a combination of spectroscopic techniques, including UV, IR, PMR, and X-ray crystallography. These methods provide detailed information about the electronic structure, bonding patterns, and overall molecular geometry, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Chemically, dipyrido[1,2-a:4',3'-d]pyrimidinone derivatives can participate in various reactions, including acylation, alkylation, and cycloaddition, leading to a wide array of functionalized compounds. For instance, acylation reactions with acetic anhydride or chloroacetic anhydride can lead to C(2)-acylamino derivatives, demonstrating the compound's versatility in chemical transformations (Steinlin & Vasella, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of heterocyclic compounds, including pyrimidines and thiazoles, often involves novel methodologies for constructing complex structures with potential biological activity. For instance, a study by Hassaneen et al. (2001) details a novel synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives, showcasing the versatility of pyrimidine chemistry in yielding biologically relevant structures through chemical reactions with various chlorides and acids (Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001). Similarly, research on pyrazolopyrimidines by Rahmouni et al. (2016) demonstrates the synthesis of derivatives with anticancer and anti-inflammatory properties, pointing towards the therapeutic applications of these frameworks (Rahmouni, A., Souiei, S., & Belkacem, M. A., 2016).
Biological Activity
The biological activity of heterocyclic compounds, such as antimicrobial and anticancer properties, is a significant area of research. A study by Bhuiyan et al. (2005) on furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines revealed antimicrobial potential, suggesting the relevance of these compounds in developing new antimicrobial agents (Bhuiyan, M. H., Rahman, K., & Hossain, M., 2005). Another study focused on thiazolopyrimidine derivatives showcases the antinociceptive and anti-inflammatory properties of these compounds, further emphasizing the potential of heterocyclic compounds in medicinal chemistry (Selvam, T., Karthik, V., & Kumar, V. P., 2012).
Antiviral Properties
Specifically, for compounds related to the structure , research by Okazaki et al. (2015) on benzo[4,5]isothiazolo[2,3-a]pyrimidine derivatives identified novel antiviral agents against HIV-1 infection. This study underscores the potential of heterocyclic compounds in addressing viral infections and highlights the importance of structural modifications to enhance biological activity (Okazaki, S., Mizuhara, T., & Shimura, K., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-benzylsulfanylacetyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-15-6-7-18-22-17-8-9-23(11-16(17)20(26)24(18)10-15)19(25)13-27-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKLZRAIOMEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

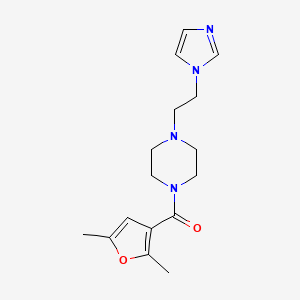
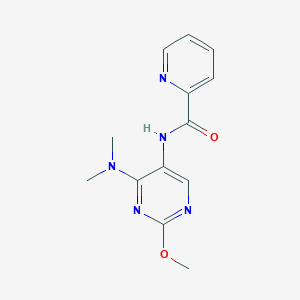
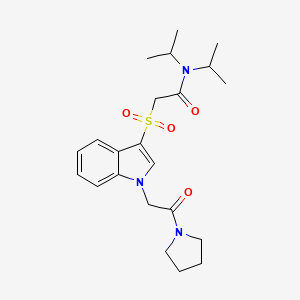

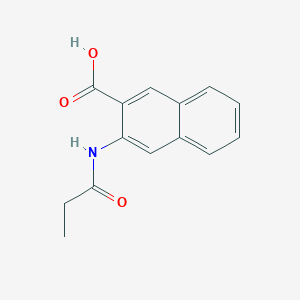
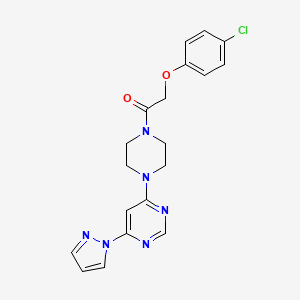
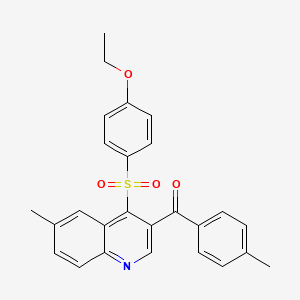
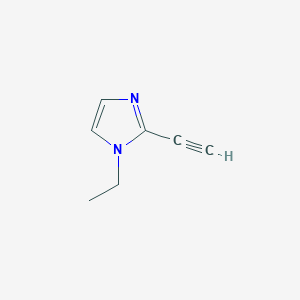
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
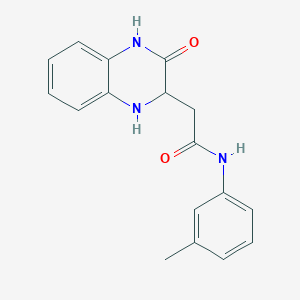
![1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}-3,3-dimethylurea](/img/structure/B2486787.png)
![N-benzyl-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide](/img/structure/B2486788.png)
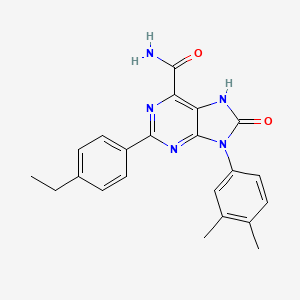
![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2486792.png)